molecular formula C13H10N4O3 B2430696 5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile CAS No. 613649-78-8

5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile

Cat. No.: B2430696
CAS No.: 613649-78-8
M. Wt: 270.248
InChI Key: IWSMJPKEROUBBR-UHFFFAOYSA-N
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Description

5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the oxazole family Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles.

    Introduction of the Allylamino Group: This step may involve nucleophilic substitution reactions where an allylamine is introduced to the oxazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the allylamino group, leading to the formation of oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Substitution: The compound can participate in various substitution reactions, particularly at the nitrophenyl group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the allylamino group.

    Reduction Products: Amino derivatives from the reduction of the nitro group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile can be used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway Involvement: It may influence biological pathways by acting as an inhibitor or activator of certain biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile: Similar structure but without the allyl group.

    5-(Allylamino)-2-phenyl-oxazole-4-carbonitrile: Similar structure but without the nitro group.

Uniqueness

The presence of both the allylamino group and the nitrophenyl group in 5-(Allylamino)-2-(4-nitrophenyl)oxazole-4-carbonitrile makes it unique compared to its analogs. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-nitrophenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-2-7-15-13-11(8-14)16-12(20-13)9-3-5-10(6-4-9)17(18)19/h2-6,15H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSMJPKEROUBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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